4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde
Description
Properties
IUPAC Name |
4-(1H-benzimidazol-2-ylmethyl)piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c18-10-17-7-5-16(6-8-17)9-13-14-11-3-1-2-4-12(11)15-13/h1-4,10H,5-9H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGZXHMUIJXCTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NC3=CC=CC=C3N2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90545975 | |
| Record name | 4-[(1H-Benzimidazol-2-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95893-92-8 | |
| Record name | 4-[(1H-Benzimidazol-2-yl)methyl]piperazine-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90545975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde typically involves the cyclization of o-phenylenediamine with carboxylic acids in the presence of strong dehydrating agents such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction conditions often require refluxing at high temperatures (140-220°C) for several hours . Another method involves the microwave-assisted synthesis, which significantly reduces reaction time and increases yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the process.
Chemical Reactions Analysis
Reductive Amination Reactions
The aldehyde group facilitates reductive amination with primary or secondary amines to form secondary or tertiary amines. For example:
-
Reaction with biphenyl-4-carbaldehyde derivatives :
Under DMSO and NaBH(OAc)₃ at 0–25°C, the aldehyde reacts with amines to form imine intermediates, which are reduced to stable amine products (yields: 70–85%) .
| Reactant | Conditions | Product | Yield |
|---|---|---|---|
| Biarylaldehyde derivatives | DMSO, NaBH(OAc)₃, 0–25°C, 6–12 h | Piperazine-benzimidazole-amine conjugates | 72–85% |
Nucleophilic Addition at the Aldehyde Group
The aldehyde participates in nucleophilic additions with reagents like hydrazines or hydroxylamines:
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Hydrazone formation : Reacts with thiosemicarbazide in ethanol/acetic acid (reflux, 3 h) to yield hydrazone derivatives (75% yield) .
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Schiff base synthesis : Condenses with aromatic amines in DMF under microwave irradiation (100°C, 30 min) to form imines.
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation or acylation:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF at reflux (12 h) to form N-alkylated derivatives .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in dichloromethane (0°C to RT, 2 h) yields N-acylpiperazines.
Benzimidazole Substituent Reactivity
The benzimidazole NH participates in deprotonation and alkylation:
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Deprotonation : Reacts with NaH in DMF (0°C, 1 h) to form a nucleophilic species for S-alkylation with aryl halides .
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Cross-coupling : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ (80°C, 12 h) introduces aryl groups at the benzimidazole C2 position .
Oxidation and Reduction Reactions
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Aldehyde oxidation : Treating with KMnO₄ in acidic conditions converts the aldehyde to a carboxylic acid (yield: 65%) .
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Selective reduction : NaBH₄ selectively reduces the aldehyde to a primary alcohol without affecting the benzimidazole ring (yield: 88%).
Heterocycle Formation
The aldehyde participates in cyclocondensation reactions:
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Quinoxaline synthesis : Reacts with o-phenylenediamine in 1,4-dioxane (reflux, 8 h) to form quinoxaline derivatives (82% yield) .
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Triazole formation : Cu-catalyzed azide-alkyne cycloaddition (CuAAC) with NaN₃ and terminal alkynes yields 1,2,3-triazole-linked hybrids .
Catalytic Reactions
Scientific Research Applications
4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The benzimidazole moiety is known to interact with nucleotides and proteins, potentially inhibiting enzyme activity or altering signal transduction pathways . The piperazine ring may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
1-(4-(1H-Benzo[d]imidazol-2-yl)pyridin-2-yl)piperidin-4-amine
This compound replaces the piperazine-carbaldehyde group with a pyridine-linked piperidine amine.
2-(4-(1H-Benzo[d]imidazol-2-yl)piperazin-1-yl)ethanol
Here, the carbaldehyde is replaced with an ethanol group. The hydroxyl moiety improves solubility but reduces electrophilicity, limiting its utility as a reactive intermediate. This compound’s applications remain unspecified in the evidence .
Table 1: Structural and Physicochemical Comparison of Benzimidazole-Piperazine Derivatives
| Compound | Substituent on Piperazine | Key Functional Group | Potential Applications |
|---|---|---|---|
| Target Compound | Carbaldehyde | Aldehyde | Synthetic intermediate |
| 1-(4-(Benzimidazol-2-yl)pyridin-2-yl)piperidin-4-amine | Pyridine-amine | Amine | Kinase inhibition (inferred) |
| 2-(4-(Benzimidazol-2-yl)piperazin-1-yl)ethanol | Ethanol | Hydroxyl | Solubility enhancement |
Benzimidazole-Benzohydrazide Derivatives
Compounds like (E)-4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides (e.g., 6a-l) replace the piperazine-carbaldehyde with a benzylidenebenzohydrazide chain. These hybrids exhibit potent multi-kinase inhibitory activity (e.g., EGFR, Her2) with IC50 values in the nanomolar range. The hydrazide moiety enhances binding to kinase ATP pockets, while halogen substituents (Br, Cl) improve lipophilicity and target affinity .
Piperazine-Carbonyl Derivatives
Compounds such as 2-(4-(4-(4-Bromobenzyl)piperazine-1-carbonyl)phenyl)-1H-thieno[3,4-d]imidazole-4-carboxamide (13g) and 13h feature a piperazine-carbonyl group instead of carbaldehyde. The carbonyl group participates in hydrogen bonding, critical for PARP-1 inhibition (IC50 = 0.9–1.8 µM). However, their synthesis yields (34–47.5%) are lower compared to benzohydrazides, likely due to steric challenges in coupling reactions .
Antimicrobial Benzimidazole Derivatives
Methyl 4-(1H-Benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives (e.g., TD1-TD6 ) demonstrate moderate to strong antimicrobial activity. For instance, TD3 (with a 4-chlorophenyl group) shows MIC values of 12.5 µg/mL against Staphylococcus aureus. The thiourea moiety enhances membrane penetration, a property absent in the carbaldehyde-containing target compound .
Biological Activity
4-((1H-Benzo[d]imidazol-2-yl)methyl)piperazine-1-carbaldehyde is a synthetic compound characterized by a benzimidazole moiety linked to a piperazine ring via a methylene bridge, with an aldehyde functional group. This structure suggests potential biological activity, particularly in areas such as antimicrobial, anticancer, and anti-inflammatory research.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16N4O
- Molecular Weight : 244.30 g/mol
- CAS Number : 95893-92-8
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzimidazole moiety is known for its capability to modulate biological pathways by inhibiting enzyme activities or altering signal transduction mechanisms.
Antimicrobial Activity
Research indicates that compounds with similar structures have demonstrated significant antimicrobial properties. For instance, derivatives of benzimidazole have shown effectiveness against various bacterial strains, suggesting that this compound may exhibit comparable activity.
Anticancer Properties
Studies have highlighted the potential of benzimidazole derivatives in cancer therapy. For example, compounds with similar structures have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 1.98 ± 1.22 |
| Compound B | HT29 | < 1.61 |
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Inhibition of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages has been observed, indicating its potential as an anti-inflammatory agent.
Study on Anticancer Activity
A study conducted on a series of benzimidazole derivatives demonstrated significant anticancer activity against human cancer cell lines. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the benzimidazole ring could enhance cytotoxicity.
Anti-inflammatory Research
In an investigation into anti-inflammatory agents, compounds derived from benzimidazole were tested for their ability to inhibit inflammatory mediators in macrophages. One derivative showed an IC50 value of 0.86 µM for NO production, outperforming standard anti-inflammatory drugs like ibuprofen.
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
